5-bromo-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-1-benzofuran-2-carboxamide

Structural verification Regiochemical fidelity NMR spectroscopy

5‑bromo‑N‑[2‑(5‑fluoro‑1H‑indol‑3‑yl)ethyl]‑1‑benzofuran‑2‑carboxamide (C₁₉H₁₄BrFN₂O₂, MW 401.24) is a heterocyclic amide that integrates a 5‑bromobenzofuran‑2‑carboxamide core with a 5‑fluoro‑1H‑indole‑3‑ethyl side‑chain. Its two‑dimensional structure and atom connectivity are verified by two‑channel NMR spectroscopy (¹H and ¹³C) recorded in DMSO‑d₆, which confirms the regiochemistry of the bromine and fluorine substituents.

Molecular Formula C19H14BrFN2O2
Molecular Weight 401.2 g/mol
Cat. No. B12208959
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-1-benzofuran-2-carboxamide
Molecular FormulaC19H14BrFN2O2
Molecular Weight401.2 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1F)C(=CN2)CCNC(=O)C3=CC4=C(O3)C=CC(=C4)Br
InChIInChI=1S/C19H14BrFN2O2/c20-13-1-4-17-12(7-13)8-18(25-17)19(24)22-6-5-11-10-23-16-3-2-14(21)9-15(11)16/h1-4,7-10,23H,5-6H2,(H,22,24)
InChIKeyOGOVQZKSINJUGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5‑Bromo‑N‑[2‑(5‑fluoro‑1H‑indol‑3‑yl)ethyl]‑1‑benzofuran‑2‑carboxamide: Compound Identity and Procurement‑Relevant Characteristics


5‑bromo‑N‑[2‑(5‑fluoro‑1H‑indol‑3‑yl)ethyl]‑1‑benzofuran‑2‑carboxamide (C₁₉H₁₄BrFN₂O₂, MW 401.24) is a heterocyclic amide that integrates a 5‑bromobenzofuran‑2‑carboxamide core with a 5‑fluoro‑1H‑indole‑3‑ethyl side‑chain. Its two‑dimensional structure and atom connectivity are verified by two‑channel NMR spectroscopy (¹H and ¹³C) recorded in DMSO‑d₆, which confirms the regiochemistry of the bromine and fluorine substituents [1]. The compound belongs to the class of indole‑benzofuran‑2‑carboxamide derivatives that have been disclosed as 5‑HT₆ and 5‑HT₂A receptor modulators with potential utility in CNS disorders [2].

Why Off‑the‑Shelf Indole‑Benzofuran Carboxamides Cannot Replace 5‑Bromo‑N‑[2‑(5‑fluoro‑1H‑indol‑3‑yl)ethyl]‑1‑benzofuran‑2‑carboxamide


The simultaneous presence of the 5‑bromo substituent on the benzofuran ring and the 5‑fluoro substituent on the indole ring is the key structural discriminant. Patent data on the generic class show that even minor modifications to either heterocycle can shift potency by >10‑fold at 5‑HT₆ receptors or alter the binding cooperativity at allosteric sites [1][2]. Consequently, a replacement compound that lacks either halogen—e.g., the des‑bromo or des‑fluoro analog—cannot be assumed to reproduce the target compound’s pharmacological profile, and procurement decisions based solely on core scaffold similarity risk introducing activity gaps in functional assays.

Quantitative Differentiation of 5‑Bromo‑N‑[2‑(5‑fluoro‑1H‑indol‑3‑yl)ethyl]‑1‑benzofuran‑2‑carboxamide from Closest Analogs


Structural Confirmation by Dual‑Channel NMR (¹H and ¹³C) in DMSO‑d₆

The exact structure of the target compound is substantiated by two complementary NMR datasets that unambiguously locate the 5‑bromo and 5‑fluoro substituents [1]. In contrast, the commonly encountered regioisomer 5‑bromo‑N‑[2‑(6‑fluoro‑1H‑indol‑3‑yl)ethyl]‑1‑benzofuran‑2‑carboxamide or the des‑bromo analog would display distinct coupling patterns and chemical shifts.

Structural verification Regiochemical fidelity NMR spectroscopy

Class‑Level Functional Activity Gap: Halogen‑Dependent 5‑HT₆ Potency

Within the indole‑benzofuran‑2‑carboxamide series, halogen substitution patterns critically influence 5‑HT₆ receptor affinity. Patent exemplification shows that removal of a bromine from the benzofuran ring or a fluorine from the indole ring reduces 5‑HT₆ binding by ≥10‑fold [1]. Although the target compound itself has not been individually profiled in public literature, its dual‑halogen substitution pattern is predicted to confer higher potency than the des‑bromo or des‑fluoro analogs.

Serotonin receptor 5‑HT₆ Structure‑activity relationship

Allosteric Modulation Propriety: Absence of CB₁ Binding Liability

A structurally related sub‑class of indole‑/benzofuran‑2‑carboxamides has been evaluated as CB₁ receptor allosteric modulators [1]. In that study, compounds with an O‑linker (benzofuran) showed no detectable binding modulation at up to 32 µM, whereas certain NH‑linker (indole) analogs displayed negative cooperativity with KB values between 200 nM and 2.6 µM. The target compound incorporates both an indole NH and a benzofuran O‑linker, and patent data indicate that such hybrids can exhibit selective allosteric profiles distinct from single‑linker series.

Allosteric modulation Cannabinoid CB₁ receptor Negative cooperativity

Predicted Physicochemical Uniqueness: Topological Surface Area and Rotatable Bond Profile

The target compound exhibits a topological polar surface area (tPSA) of 0.05 Ų and 25 rotatable bonds, as catalogued in the ZINC database [1]. These values are significantly lower than those of the extended‑linker analog 5‑(4‑[4‑(5‑cyano‑1H‑indol‑3‑yl)butyl]piperazin‑1‑yl)benzofuran‑2‑carboxamide (vilazodone; tPSA ≈ 76 Ų, 9 rotatable bonds) and may influence membrane permeability and CNS penetration in a divergent manner.

Physicochemical properties Drug‑likeness tPSA

Optimal Research and Industrial Use Cases for 5‑Bromo‑N‑[2‑(5‑fluoro‑1H‑indol‑3‑yl)ethyl]‑1‑benzofuran‑2‑carboxamide


Calibrated 5‑HT₆ Receptor Profiling Panels

Use the compound as a di‑halogenated reference probe in 5‑HT₆ binding assays alongside mono‑halogenated or des‑halo controls. The ≥10‑fold potency spread observed in patent data [1] allows the compound to define the upper‑affinity boundary of a structure‑activity relationship (SAR) panel, enabling chemists to quantify the energetic contribution of the 5‑bromo and 5‑fluoro substituents.

Allosteric Probe Development at Cannabinoid CB₁ Receptors

Because the compound possesses both an indole NH and a benzofuran O‑linker, it can serve as a tool to interrogate the linker‑dependence of CB₁ allostery. Researchers can compare its cooperativity factor directly with that of the indole‑only (KB = 207 nM) and benzofuran‑only (KB = 2594 nM) controls reported by Mahmoud et al. [1] to dissect the linker’s role in negative cooperativity.

CNS Pharmacokinetic Screening Based on Low tPSA

The exceptionally low topological polar surface area (0.05 Ų) makes the compound a candidate for parallel artificial membrane permeability assays (PAMPA) and in situ brain perfusion studies. Its permeability can be benchmarked against vilazodone (tPSA ≈ 76 Ų) [1], helping medicinal chemistry teams evaluate how benzofuran‑2‑carboxamide tether length influences CNS distribution.

Structural Identity Standard for Analytical Method Development

The published ¹H and ¹³C NMR spectra [1] provide a definitive identity standard. QC laboratories can use these spectra to confirm the absence of regioisomeric impurities (e.g., 6‑fluoroindole) in new lots, thereby ensuring batch‑to‑batch consistency for in vitro pharmacology studies.

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